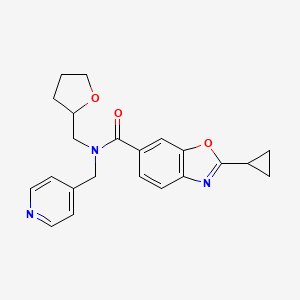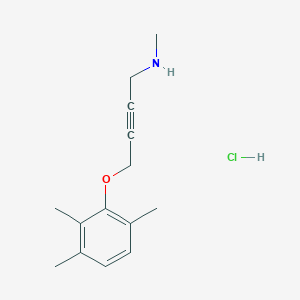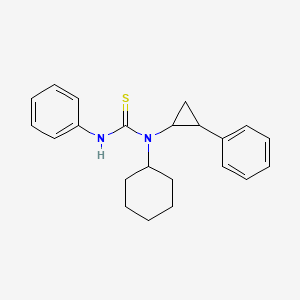
2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxolane ring, and a pyridine ring, all attached to a benzoxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative, such as a carboxylic acid chloride or ester, under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene precursor is treated with a cyclopropyl halide in the presence of a strong base.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable electrophile.
Incorporation of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death or inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,3-benzoxazole-6-carboxamide: Similar structure but with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.
2-cyclopropyl-N-(tetrahydrofuran-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The uniqueness of 2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-cyclopropyl-N-(oxolan-2-ylmethyl)-N-(pyridin-4-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-22(17-5-6-19-20(12-17)28-21(24-19)16-3-4-16)25(14-18-2-1-11-27-18)13-15-7-9-23-10-8-15/h5-10,12,16,18H,1-4,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMIOUHFOUVSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6133346.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-isopropoxypropyl)propanamide](/img/structure/B6133349.png)
![5-(4-fluorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6133358.png)
![3-chloro-N-cyclopentyl-4-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6133360.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6133364.png)
![(2,4-dimethoxyphenyl)[1-(2-methylbenzyl)-3-piperidinyl]methanone](/img/structure/B6133373.png)
![N-(oxolan-2-ylmethyl)-3-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]propanamide](/img/structure/B6133380.png)

![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)
![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)
![1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6133428.png)
![6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B6133434.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)

